

Check Availability & Pricing

Application Notes and Protocols: IR-825 Loading Efficiency in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including photothermal therapy (PTT) and bioimaging. Its hydrophobic nature, however, presents challenges for direct administration in aqueous physiological environments, often leading to aggregation and rapid clearance. Encapsulation of **IR-825** into liposomes offers a promising strategy to overcome these limitations. Liposomes, as biocompatible and biodegradable nanocarriers, can enhance the solubility and stability of hydrophobic drugs like **IR-825**, prolong their circulation time, and facilitate their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and protocols for the preparation and characterization of **IR-825**-loaded liposomes, with a particular focus on determining the loading efficiency.

Data Presentation

The successful formulation of **IR-825**-loaded liposomes is evaluated through several key characterization parameters. The following table summarizes typical quantitative data obtained for liposomes prepared using the thin-film hydration method.



Parameter	Typical Value	Method of Analysis
IR-825 Loading Efficiency (%)	~50 - 60%	UV-Vis Spectroscopy
IR-825 Loading Capacity (%)	~1 - 5%	UV-Vis Spectroscopy
Average Particle Size (nm)	100 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (mV)	-10 to -30 mV	Electrophoretic Light Scattering

Note: The loading efficiency and capacity can be influenced by factors such as the lipid composition, drug-to-lipid ratio, and the specific preparation method used. The negative zeta potential is typical for liposomes prepared with neutral and negatively charged lipids, which can contribute to their stability by preventing aggregation.

Experimental Protocols Preparation of IR-825 Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of **IR-825** loaded liposomes using the widely adopted thin-film hydration method, which is well-suited for encapsulating hydrophobic molecules within the lipid bilayer.[1][2]

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- IR-825
- Chloroform



- Methanol
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid and Drug Dissolution:
 - In a round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and IR-825 in a chloroform/methanol solvent mixture (e.g., 2:1 v/v). The amount of IR-825 should be determined based on the desired drug-to-lipid ratio (e.g., 1:20 w/w).
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C; a temperature of 45-50°C is suitable).
 - Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
 - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid phase transition temperature.
- Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.



 Pass the liposome suspension through a series of polycarbonate membranes with decreasing pore sizes (e.g., starting with 400 nm and ending with 100 nm) using a miniextruder. This should be performed at a temperature above the lipid phase transition temperature. Typically, 10-20 passes through the final membrane are sufficient.

• Purification:

 Remove the unencapsulated IR-825 from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis. The liposomes will elute in the void volume, while the free dye will be retained in the column matrix or dialyzed out.

Characterization of IR-825 Loaded Liposomes

- a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- These parameters are determined using a dynamic light scattering (DLS) instrument.
- Dilute a small aliquot of the liposome suspension in PBS.
- Measure the particle size and PDI to assess the average diameter and size distribution of the liposomes.
- Measure the zeta potential to determine the surface charge, which is an indicator of colloidal stability.
- b) Determination of IR-825 Loading Efficiency and Loading Capacity:

The loading efficiency (LE) and loading capacity (LC) are critical parameters for evaluating the success of the encapsulation process. They are determined by quantifying the amount of **IR-825** encapsulated within the liposomes relative to the total amount of **IR-825** used.

Materials:

- IR-825 loaded liposome suspension (purified)
- Triton X-100 or a suitable organic solvent (e.g., methanol)
- UV-Vis Spectrophotometer



Procedure:

- Preparation of a Standard Curve:
 - Prepare a series of standard solutions of IR-825 with known concentrations in a solvent that will be used to disrupt the liposomes (e.g., methanol).
 - Measure the absorbance of each standard solution at the maximum absorbance wavelength of IR-825 (approximately 825 nm).
 - Plot a calibration curve of absorbance versus concentration.
- Quantification of Encapsulated IR-825:
 - Take a known volume of the purified **IR-825**-loaded liposome suspension.
 - Add a lysing agent, such as Triton X-100 (to a final concentration of 1% v/v) or an equal volume of methanol, to disrupt the liposomes and release the encapsulated IR-825.
 - Measure the absorbance of the lysed liposome solution using the UV-Vis spectrophotometer at the same wavelength used for the standard curve.
 - Determine the concentration of IR-825 in the lysed liposome sample using the standard curve. This represents the amount of encapsulated drug.
- Calculation of Loading Efficiency and Loading Capacity:
 - Loading Efficiency (LE%) is the percentage of the initial drug that is successfully encapsulated in the liposomes.[3]
 - LE% = (Amount of encapsulated IR-825 / Total initial amount of IR-825) x 100
 - Loading Capacity (LC%) is the weight percentage of the encapsulated drug relative to the total weight of the lipids.
 - LC% = (Weight of encapsulated IR-825 / Total weight of lipids) x 100

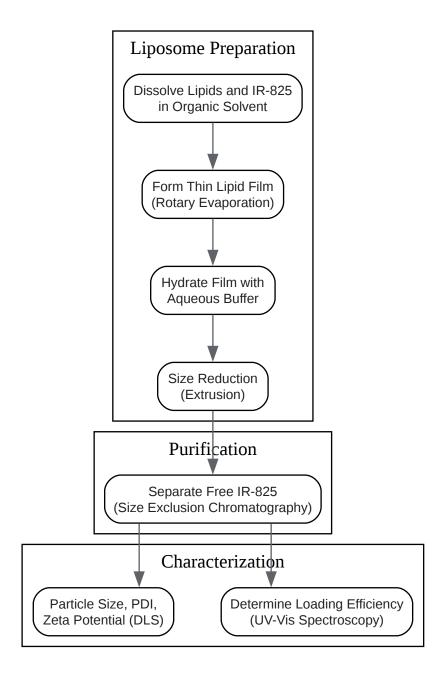
Visualizations



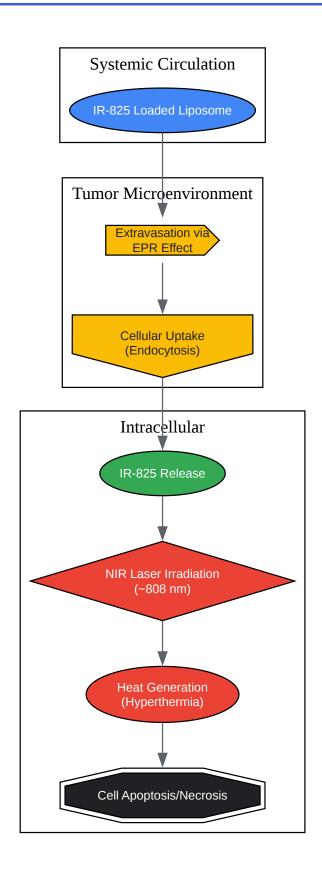


Experimental Workflow









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Liposome formulations of hydrophobic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomes: structure, composition, types, and clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: IR-825 Loading Efficiency in Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608125#ir-825-loading-efficiency-in-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





